molecular formula C16H12N2O3S B2881153 N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide CAS No. 1321927-77-8

N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide

Cat. No.: B2881153
CAS No.: 1321927-77-8
M. Wt: 312.34
InChI Key: FYKLLVPOTFNAEH-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a tricyclic heterocyclic compound featuring a benzamide moiety fused to a complex dioxa-thia-aza ring system. Its molecular formula is C₁₆H₁₂N₂O₄S, with a molecular weight of 328.34 g/mol . The structure includes a 4,6-dioxa-10-thia-12-azatricyclic core, a methyl group at position 12, and a benzamide substituent at position 11. This compound is of interest due to its unique heterocyclic architecture, which may confer distinct physicochemical and biological properties compared to simpler benzamide derivatives.

Properties

IUPAC Name

N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-18-11-7-12-13(21-9-20-12)8-14(11)22-16(18)17-15(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKLLVPOTFNAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CC=C4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide typically involves the use of commercially available starting materials. The core unit can be prepared from simple precursors such as sesamol and 1,2,4,5-tetrachlorobenzene . The benzene ring can then be derivatized through lithiation and other reactions to achieve the desired structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several tricyclic and benzamide-containing analogs, but key differences exist:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₆H₁₂N₂O₄S 328.34 Benzamide, 4,6-dioxa-10-thia-12-azatricyclic core, methyl substituent
10-(4-Methoxyphenyl)-7-methyl-11-phenyl-10,11-dihydro-12H-bis[1,2,4]triazolo[1,2-a:3',4'-c][1,2,4]benzotriazin-12-one (11d) C₂₄H₂₀N₆O₂ 442.16 Triazolo-benzotriazine core, methoxyphenyl, methyl, phenyl substituents
N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine (11b) C₁₉H₁₇N₇S 348.10 Triazoloquinazoline core, benzylidene hydrazine, methylsulfanyl group
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride C₂₄H₂₄N₄O₅S·HCl 541.02 Tricyclic core (similar to target), dioxopyrrolidinyl, dimethylamino groups, hydrochloride salt

Key Observations :

Core Heterocycles : The target compound’s 4,6-dioxa-10-thia-12-azatricyclic system differs from triazolo-benzotriazine () or triazoloquinazoline () cores, which may influence electronic properties and binding interactions .

Solubility : The hydrochloride salt in ’s analog enhances water solubility compared to the neutral benzamide in the target compound .

Biological Activity

N-[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization to incorporate heteroatoms such as oxygen, sulfur, and nitrogen into its tricyclic structure. The synthetic routes often require controlled reaction conditions to ensure high purity and yield.

Chemical Structure

The compound's structure can be represented as follows:

C16H11N3O5S\text{C}_{16}\text{H}_{11}\text{N}_3\text{O}_5\text{S}

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, potentially influencing cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by arresting the cell cycle at the G2/M phase .

In Vitro Studies

In vitro assays have been conducted to assess the antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induction of apoptosis
SW480 (Colon)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

The above data suggests that the compound may exhibit selective cytotoxicity towards certain cancer types.

Animal Models

In vivo studies using mouse xenograft models have shown that administration of this compound resulted in significant tumor size reduction compared to control groups . The mechanism appears to involve modulation of key signaling pathways associated with tumor growth.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.